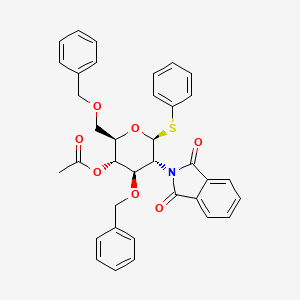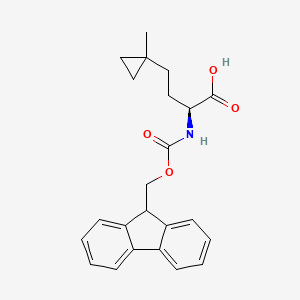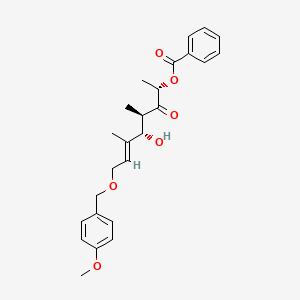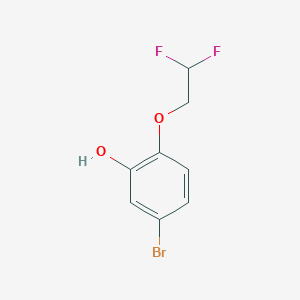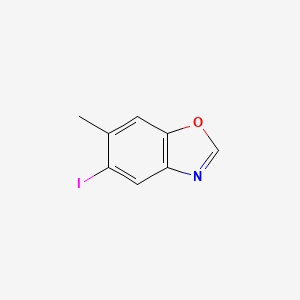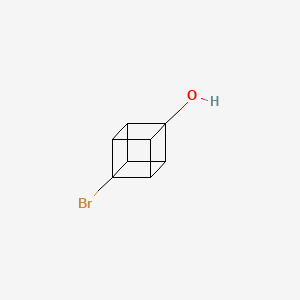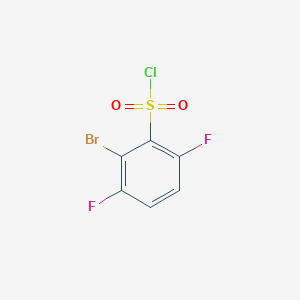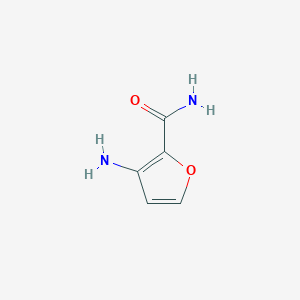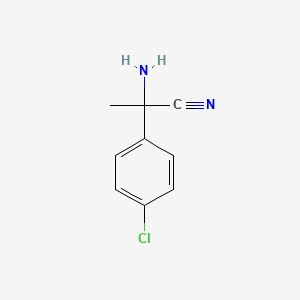
2-Amino-2-(4-chlorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H9ClN2. It is a nitrile derivative that features an amino group and a 4-chlorophenyl group attached to a propanenitrile backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chlorophenyl)propanenitrile typically involves the reaction of 4-chlorobenzyl cyanide with ammonia or an amine under specific conditions. One common method includes the use of a base such as sodium or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(4-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-(4-bromophenyl)propanenitrile
- 2-Amino-2-(4-fluorophenyl)propanenitrile
- 2-Amino-2-(4-methylphenyl)propanenitrile
Comparison: 2-Amino-2-(4-chlorophenyl)propanenitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions. Compared to its bromine, fluorine, and methyl analogs, the chloro derivative may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities .
Eigenschaften
Molekularformel |
C9H9ClN2 |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
2-amino-2-(4-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9ClN2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5H,12H2,1H3 |
InChI-Schlüssel |
XHKHEJOQRCPUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C1=CC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
